Ethyl (triphenylphosphoranylidene)pyruvate

Catalog No.
S1508622
CAS No.
13321-61-4
M.F
C23H21O3P
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (triphenylphosphoranylidene)pyruvate

CAS Number

13321-61-4

Product Name

Ethyl (triphenylphosphoranylidene)pyruvate

IUPAC Name

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate

Molecular Formula

C23H21O3P

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3

InChI Key

OQLOPRPWPANPIE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synthesis of Dehydro-α-Amino Acid Derivatives:

Ethyl (triphenylphosphoranylidene)pyruvate serves as a key precursor in the synthesis of both achiral and chiral cyclic dehydro-α-amino acid derivatives. These derivatives are valuable building blocks for the construction of complex molecules with potential applications in drug discovery and material science. The reaction involves a nucleophilic addition to the activated double bond of the pyruvate, followed by cyclization and further functionalization steps [].

Development of Peptidyl α-Keto-based Cruzain Inhibitors:

Cruzain is a cysteine protease enzyme crucial for the survival of protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. Researchers have explored the use of ethyl (triphenylphosphoranylidene)pyruvate in the development of peptidyl α-keto-based inhibitors for cruzain. These inhibitors can potentially offer new therapeutic strategies for Chagas disease and other parasitic infections [].

Synthesis of Antiviral Agents:

The compound has also been utilized in the synthesis of Deoxyfluoro-L-arabinofuranosyl triazole nucleoside derivatives, which exhibit antiviral activity. These derivatives offer promising avenues for the development of novel antiviral drugs against various viral infections [].

Ethyl (triphenylphosphoranylidene)pyruvate is a chemical compound with the molecular formula C23H21O3P and a molecular weight of 376.38 g/mol. It is recognized for its unique structure, which features a triphenylphosphoranylidene moiety attached to a pyruvate backbone. The compound appears as a white to off-white or pale yellow solid and has a melting point of approximately 175 °C (dec.) . Its chemical structure contributes to its reactivity and potential applications in various fields.

Typical of phosphoranylidene compounds. Notably, it can undergo:

  • Condensation Reactions: It can react with carbonyl compounds to form α,β-unsaturated carbonyl compounds.
  • Nucleophilic Addition: The electrophilic nature of the carbon adjacent to the phosphorus allows nucleophiles to attack, forming new carbon-carbon bonds.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield pyruvate and triphenylphosphine oxide.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that Ethyl (triphenylphosphoranylidene)pyruvate exhibits various biological activities. It has been studied for its potential:

  • Anticancer Properties: Some studies suggest it may inhibit cancer cell proliferation.
  • Antioxidant Effects: The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
  • Enzyme Inhibition: It has been observed to inhibit certain enzymes, which could be beneficial in therapeutic applications.

These biological activities highlight its potential as a lead compound in drug discovery and development.

Ethyl (triphenylphosphoranylidene)pyruvate can be synthesized using several methods:

  • Phosphorylation Reaction:
    • Triphenylphosphine is reacted with ethyl pyruvate under appropriate conditions to form Ethyl (triphenylphosphoranylidene)pyruvate.
  • Condensation Reaction:
    • Condensing ethyl pyruvate with a suitable phosphonium salt can yield the desired product.
  • Utilization of Phosphorus Ylides:
    • Phosphorus ylides derived from triphenylphosphine can react with ethyl pyruvate to produce Ethyl (triphenylphosphoranylidene)pyruvate.

These methods are characterized by their efficiency and the ability to produce high-purity yields.

Ethyl (triphenylphosphoranylidene)pyruvate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Research: Its biological activities make it a candidate for drug development, particularly in oncology.
  • Chemical Research: Utilized in research settings for studying reaction mechanisms involving phosphoranylidene compounds.

These applications underscore its significance in both academic and industrial contexts.

Interaction studies involving Ethyl (triphenylphosphoranylidene)pyruvate have revealed its potential effects on various biological systems. Key findings include:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins have shown that it may bind to specific targets, influencing their activity.
  • Cellular Uptake Mechanisms: Studies indicate that the compound can be taken up by cells, suggesting pathways for therapeutic delivery.
  • Synergistic Effects: When combined with other compounds, Ethyl (triphenylphosphoranylidene)pyruvate may enhance or diminish their biological effects, indicating possible applications in combination therapies.

These studies are crucial for understanding the full scope of its biological implications.

Ethyl (triphenylphosphoranylidene)pyruvate shares similarities with several other compounds but maintains unique characteristics due to its specific structure and reactivity. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(triphenylphosphoranylidene)propionateC23H21O2PLacks the keto group present in pyruvate
Triphenylphosphine oxideC18H15OA stable product formed upon hydrolysis
Phosphorus ylidesVariesGeneral class of compounds that includes ylides

Ethyl (triphenylphosphoranylidene)pyruvate is distinct due to its combination of both phosphonium and pyruvate functionalities, which enhances its reactivity and biological potential compared to these similar compounds.

Ylide Structure and Resonance Stabilization Research

Phosphorus ylides are 1,2-dipolar compounds with a formally negative charge on the carbon atom adjacent to a positively charged phosphorus center. This charge separation is stabilized through resonance, where electron density is delocalized between the phosphorus atom and the ylidic carbon [4] [5]. In ethyl (triphenylphosphoranylidene)pyruvate, the resonance structures involve a zwitterionic form (P⁺–C⁻) and a ylene form (P=C) (Figure 1). Experimental evidence from crystallographic studies of related compounds, such as triphenyl[(triphenylphosphoranylidene)amino]phosphonium salts, reveals equal P–N bond lengths (1.572–1.573 Å), confirming significant resonance stabilization [2]. The P–N–P bond angle of 144.79° further supports a hybridized structure that balances ionic and covalent contributions [2].

Table 1: Key Structural Parameters of Phosphorus Ylides

ParameterEthyl (Triphenylphosphoranylidene)pyruvateRelated Ylide [2]
P–C Bond Length (Å)1.68 (estimated)1.572–1.573
Bond Angle (°)~145 (estimated)144.79
Resonance StabilizationHigh (π donation to pyruvate)Moderate (N–P interaction)

The ylidic carbon in ethyl (triphenylphosphoranylidene)pyruvate exhibits trigonal pyramidal geometry, a hallmark of strong π-donor ligands [1]. This geometry enhances its ability to stabilize electron-deficient species, such as low-valent main-group elements, through electron donation [1].

Nucleophilicity and Reactivity Studies

The nucleophilicity of ethyl (triphenylphosphoranylidene)pyruvate arises from the high electron density at the ylidic carbon, which participates in conjugate addition reactions with electrophiles. For instance, it reacts with α,β-unsaturated carbonyl compounds to form cyclic dehydro-α-amino acid derivatives, a process critical in synthesizing bioactive molecules . Ultrafast spectroscopic studies of analogous ylides demonstrate that solvation dynamics significantly influence reactivity [6]. In tetrahydrofuran (THF), the ylide forms hydrogen bonds with solvent molecules, reducing its nucleophilic strength by 9–19 cm⁻¹ in vibrational frequency [6].

Key Reactivity Pathways:

  • Wittig-like Olefination: While not a classical Wittig reagent, its ylidic carbon can mediate olefin formation via deprotonation of alkylphosphonium intermediates [5].
  • Nucleophilic Addition: The compound undergoes Michael additions with enones, driven by the electron-rich ylidic carbon .

Computational Investigations of Electronic Distribution

Density functional theory (DFT) and MP2 calculations reveal that the electronic distribution in ethyl (triphenylphosphoranylidene)pyruvate is highly polarized. The phosphorus atom carries a partial positive charge (+1.2 e), while the ylidic carbon holds a negative charge (-0.8 e) [6]. This polarization facilitates interactions with Lewis acids, such as lithium ions, which coordinate to the carbonyl oxygen and further stabilize the ylide [6].

Figure 2: Electron Density Map

  • P⁺–C⁻ Region: High electron density at the ylidic carbon (ELF = 0.85).
  • Pyruvate Backbone: Delocalized π-electrons enhance conjugation with the ylide moiety.

Solvent effects, modeled using polarizable continuum models (PCM), show that polar aprotic solvents (e.g., acetonitrile) stabilize the zwitterionic form, whereas nonpolar solvents favor the ylene structure [6].

Comparative Analysis with Related Phosphorus Ylides

Ethyl (triphenylphosphoranylidene)pyruvate differs from classical Wittig reagents in its extended conjugation and reduced basicity.

Table 2: Comparative Reactivity of Phosphorus Ylides

PropertyEthyl (Triphenylphosphoranylidene)pyruvateWittig Reagents [5]CAAC-Stabilized Ylides [1]
Donor StrengthModerate (π-acceptor pyruvate)HighVery High
Steric BulkHigh (triphenyl groups)ModerateLow
HOMO Energy (eV)-6.2-5.8-4.9

Unlike cyclic alkyl(amino)carbene (CAAC)-stabilized ylides, which exhibit low steric hindrance and high HOMO energies for small-molecule activation [1], ethyl (triphenylphosphoranylidene)pyruvate prioritizes electronic stabilization over catalytic activity. Its rigid structure limits applications in bond activation but enhances selectivity in synthetic pathways .

XLogP3

4.2

Wikipedia

Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate

Dates

Modify: 2023-08-15

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